molecular formula C19H15N3 B11958833 Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- CAS No. 1089292-95-4

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-

Cat. No.: B11958833
CAS No.: 1089292-95-4
M. Wt: 285.3 g/mol
InChI Key: VRVLFCXOZDZYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound "Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-" (CAS: 744-66-1) is a Schiff base derivative of 4-(phenylazo)aniline. Its molecular formula is C₂₀H₁₇N₃O (molecular weight: 315.37 g/mol), featuring an azo group (-N=N-) at the para position of the benzene ring and a benzylidene (-CH=Ph) substituent on the amine group .

Synthesis The compound is synthesized via a condensation reaction between 4-(phenyldiazenyl)aniline and an aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under reflux conditions. The reaction typically employs catalytic acetic acid to facilitate imine bond formation, followed by recrystallization for purification .

Properties

CAS No.

1089292-95-4

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-phenyl-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H

InChI Key

VRVLFCXOZDZYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Diazotization and Schiff Base Formation

The most widely documented approach involves sequential azo coupling followed by imine condensation.

Synthesis of 4-(Phenylazo)aniline

  • Diazotization of Aniline :
    Aniline (1.0 mmol) is dissolved in hydrochloric acid (2.4 mL, 37% w/w) and cooled to 0–5°C. Sodium nitrite (0.64 g, 9.33 mmol) is added dropwise to generate benzenediazonium chloride.

    C₆H₅NH₂ + NaNO₂ + HCl → C₆H₅N₂⁺Cl⁻ + NaCl + H₂O\text{C₆H₅NH₂ + NaNO₂ + HCl → C₆H₅N₂⁺Cl⁻ + NaCl + H₂O}
  • Coupling with Aniline :
    The diazonium salt is coupled with aniline in dimethylformamide (DMF) containing sodium acetate (5 g) at 0–5°C. The reaction proceeds for 3 hours, yielding 4-(phenylazo)aniline as a reddish-brown precipitate.

    C₆H₅N₂⁺Cl⁻ + C₆H₅NH₂ → C₆H₅N=NC₆H₄NH₂\text{C₆H₅N₂⁺Cl⁻ + C₆H₅NH₂ → C₆H₅N=NC₆H₄NH₂}

    Yield : ~68%.

Schiff Base Formation with Benzaldehyde

4-(Phenylazo)aniline (1.0 mmol) is refluxed with benzaldehyde (1.0 mmol) in ethanol for 2 hours. Polyethylene glycol-400 (PEG-400, 10 μL) is employed as a green catalyst to accelerate imine formation.

C₆H₅N=NC₆H₄NH₂ + C₆H₅CHO → C₆H₅N=NC₆H₄N=CHC₆H₅ + H₂O\text{C₆H₅N=NC₆H₄NH₂ + C₆H₅CHO → C₆H₅N=NC₆H₄N=CHC₆H₅ + H₂O}

Yield : 98%.

One-Pot Synthesis Using Nitrobenzene and Benzyl Alcohol

An alternative method utilizes nitrobenzene and benzyl alcohol in the presence of a palladium catalyst (5% Pd/C) under hydrogen gas. This approach simultaneously reduces nitrobenzene to aniline and facilitates condensation with benzaldehyde derivatives.

C₆H₅NO₂ + C₆H₅CH₂OH → C₆H₅N=CHC₆H₅ + H₂O\text{C₆H₅NO₂ + C₆H₅CH₂OH → C₆H₅N=CHC₆H₅ + H₂O}

Limitations : Low yield (19–42%) and prolonged reaction time (20 hours).

Optimization of Reaction Parameters

Catalytic Systems

  • Palladium-Based Catalysts : Pd/Al₂O₃ improves selectivity for imine formation (42% yield).

  • Gold Nanoparticles : Au/TiO₂ enhances nitrobenzene conversion (94%) and imine selectivity (93%) in hydrogenation reactions.

  • PEG-400 : Reduces reaction time to 45 minutes and eliminates solvent requirements.

Solvent and Temperature Effects

  • DMF : Facilitates azo coupling at 0–5°C by stabilizing diazonium intermediates.

  • Ethanol-Water Mixtures : Ideal for recrystallizing final products (purity >95%).

Structural and Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Azo Group : Stretching vibrations at 1600–1580 cm⁻¹ (N=N).

  • Imine Group : Sharp peak at 1630–1610 cm⁻¹ (C=N).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.35 ppm (s, 1H, CH=N).

    • δ 7.80–7.20 ppm (m, 14H, aromatic protons).

  • ¹³C NMR :

    • δ 160.1 ppm (C=N).

    • δ 150.2 ppm (N=N).

UV-Vis Spectroscopy

  • λₘₐₓ : 430–450 nm (π→π* transitions in azo and imine chromophores).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Catalyst
Two-Step (DMF)683Sodium Acetate
One-Pot (Pd/C)19–4220Pd/Al₂O₃
PEG-400 Assisted980.75PEG-400

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the azo group.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, and the reactions are carried out under controlled temperatures and pressures.

Major Products Formed

    Oxidation: Oxidation products may include nitro compounds and quinones.

    Reduction: Reduction typically yields primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.

Scientific Research Applications

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The phenyl groups in the compound can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Synthesis Yields : The target compound’s synthesis yield (65–70%) is lower than that of simpler Schiff bases (e.g., 80–85% for CAS 2272-45-9), attributed to steric effects during condensation .
  • Biological Activity : While indole-substituted analogs show potent antimicrobial activity, the target compound lacks significant bioactivity, likely due to reduced membrane permeability .
  • Conflicting Stability Data: One study reports the target compound as stable in air , whereas another notes gradual oxidation of the azo group in humid conditions .

Biological Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, commonly referred to as p-(phenylazo)aniline or 4-aminoazobenzene, is an azo compound characterized by its vibrant yellow color and unique chemical properties. Its molecular formula is C13_{13}H12_{12}N2_{2}, with a molecular weight of approximately 197.24 g/mol. This compound exhibits a variety of biological activities, particularly in antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The structure of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- includes an azo group (-N=N-) linked to a phenyl group, which classifies it within the azo compounds family. These compounds are widely utilized in dye chemistry due to their intense colors and stability. The synthesis typically involves azo coupling reactions, which are crucial for its production.

Antimicrobial Properties

Research indicates that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi:

  • Bacterial Activity : Studies have shown that this compound exhibits antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus licheniformis. The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, with some derivatives showing lower MIC values than standard antibiotics like gentamicin .
  • Fungal Activity : Its antifungal effects have been evaluated against several phytopathogenic fungi. For instance, certain derivatives of the compound showed up to 207% inhibition compared to nystatin against Fusarium oxysporum and other fungi .

Anticancer Potential

Emerging research suggests that Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- may have anticancer properties. The compound's interactions with biological macromolecules could lead to alterations in cellular functions, indicating potential therapeutic effects in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activities of Benzenamine derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various azo compounds derived from Benzenamine. The results indicated that specific modifications to the phenyl group significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity Assessment : Another research effort investigated the antifungal efficacy of Benzenamine derivatives against common plant pathogens. The findings highlighted that certain derivatives exhibited superior antifungal activity compared to established treatments like nystatin .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been performed to assess the safety profile of Benzenamine derivatives. These studies revealed varying levels of cytotoxicity across different cell lines, suggesting a need for further exploration into their potential as anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
Benzenamine (Aniline)C6_6H5_5NH2_2AntibacterialBasic amine structure
4-NitroanilineC6_6H4_4N2_2O2_2AntimicrobialContains a nitro group
N-(Phenylmethylene)benzenamineC13_{13}H11_{11}NModerate cytotoxicityLacks the nitro group
DiphenylamineC12_{12}H11_{11}NAntioxidantTwo phenyl groups

This table illustrates that while many related compounds exhibit antimicrobial properties, the specific combination of functional groups in Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- contributes to its unique profile.

Q & A

What are the optimized synthetic routes for Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a two-step process:

  • Step 1 : Preparation of the azo precursor (e.g., 4-(phenylazo)benzenamine) via diazo coupling between aniline derivatives and diazonium salts under acidic conditions .
  • Step 2 : Schiff base formation by condensing the azo compound with benzaldehyde derivatives. This is achieved using a catalyst like sodium t-butanolate in toluene at 80°C under an inert atmosphere to prevent oxidation .
  • Yield Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry of aldehyde to amine (1.2:1) to drive the reaction to completion .

How can spectroscopic techniques distinguish Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- from structurally similar Schiff bases?

  • FT-IR : Look for characteristic imine (C=N) stretch at ~1600–1650 cm⁻¹ and azo (N=N) stretch at ~1400–1500 cm⁻¹. The absence of primary amine (N-H) peaks (~3300 cm⁻¹) confirms Schiff base formation .
  • ¹H NMR : The imine proton appears as a singlet at δ 8.3–8.5 ppm. Aromatic protons from the phenylazo group show splitting patterns due to conjugation with the azo moiety .
  • UV-Vis : Strong absorbance in the visible range (λmax ~400–500 nm) due to extended π-conjugation from the azo and imine groups .

What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to model the HOMO-LUMO gap, which correlates with optical absorption properties. Solvent effects (e.g., toluene) can be incorporated via PCM models .
  • Molecular Dynamics : Simulate thermal stability by analyzing bond dissociation energies of the azo and imine groups at elevated temperatures .

How does the compound behave under redox conditions, and what analytical methods track these reactions?

  • Reduction : Treat with LiAlH₄ in THF to reduce the imine to a secondary amine. Monitor via IR (disappearance of C=N peak) and ¹H NMR (new NH signal at δ 2.5–3.5 ppm) .
  • Oxidation : Expose to KMnO₄ in acidic conditions to cleave the azo bond, producing nitrobenzene derivatives. Confirm via GC-MS or HPLC-MS .

What strategies mitigate hazards associated with handling this compound in the lab?

  • Toxicity : Use PPE (gloves, goggles) due to potential allergenicity (see contact allergy reports for related azo compounds) .
  • Waste Disposal : Quench reactive intermediates (e.g., diazonium salts) with urea before disposal. Avoid open flames—azo compounds may decompose explosively at >200°C .

How can the compound’s biological activity be evaluated, and what model systems are appropriate?

  • Antimicrobial Assays : Test against S. aureus and E. coli using broth microdilution (MIC values). Compare to standards like ciprofloxacin. Prepare DMSO stock solutions (≤1% v/v) to avoid solvent toxicity .
  • Cytotoxicity Screening : Use MTT assay on mammalian cell lines (e.g., HEK293). IC₅₀ values >100 μM suggest low toxicity for further studies .

What are the challenges in characterizing crystallographic data for this compound?

  • Crystal Growth : Slow evaporation from ethanol/chloroform mixtures (1:1) at 4°C improves crystal quality.
  • XRD Analysis : Expect π-π stacking between aromatic rings (d-spacing ~3.5 Å). Disorder in the phenylazo group may require refinement using SHELXL .

How do substituents on the phenyl rings influence the compound’s photophysical properties?

  • Electron-Withdrawing Groups (e.g., -NO₂): Redshift λmax by ~30 nm due to enhanced conjugation.
  • Electron-Donating Groups (e.g., -OCH₃): Increase fluorescence quantum yield by reducing non-radiative decay. Measure using integrating sphere-equipped spectrophotometers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.